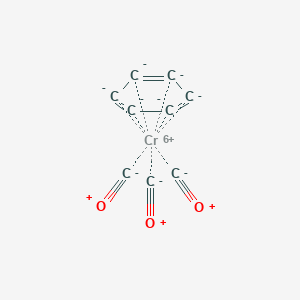

benzene;carbon monoxide;chromium(6+)

Description

Nomenclature and Structural Context of (η6-Benzene)tricarbonylchromium in Organometallic Systems

(η6-Benzene)tricarbonylchromium is an organometallic compound with the chemical formula Cr(C₆H₆)(CO)₃. wikipedia.org Its nomenclature provides precise information about its structure. The "η6" (eta-6) notation indicates that all six carbon atoms of the benzene (B151609) ring are bonded to the chromium atom, a bonding mode known as hexahapto. "Tricarbonyl" signifies the presence of three carbon monoxide (CO) ligands attached to the chromium center. The "(0)" in the full IUPAC name, (η6-benzene)tricarbonylchromium(0), specifies the oxidation state of the chromium atom. nist.govdoubtnut.com This compound is also commonly referred to as benchrotrene. wikipedia.orgnist.gov

Structurally, (η6-Benzene)tricarbonylchromium adopts a "piano stool" geometry. wikipedia.org In this arrangement, the planar benzene ring acts as the "seat" of the stool, bonded to the central chromium atom. The three carbonyl ligands are positioned as the "legs" of the stool, pointing away from the benzene ring. wikipedia.org This configuration results in a tetrahedral-like coordination around the chromium atom. The compound is a yellow crystalline solid that is soluble in common nonpolar organic solvents. wikipedia.org

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆CrO₃ nist.gov |

| Molar Mass | 214.14 g/mol wikipedia.org |

| Appearance | Yellow crystalline solid wikipedia.org |

| Melting Point | 163 to 166 °C wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org |

Significance of Benzene, Carbon Monoxide, and Chromium (Various Oxidation States) in Chemical Research

The components of (η6-Benzene)tricarbonylchromium—benzene, carbon monoxide, and chromium—are themselves subjects of extensive chemical research.

Benzene (C₆H₆) is the archetypal aromatic hydrocarbon, renowned for its unique stability due to the delocalization of π-electrons within its hexagonal ring structure. openaccessjournals.com Discovered by Michael Faraday in 1825, its structure was a long-standing puzzle until Friedrich August Kekulé's proposal in 1865. openaccessjournals.comacs.org In industrial chemistry, benzene is a crucial precursor for the synthesis of a vast array of chemicals, including plastics, synthetic fibers, dyes, and pharmaceuticals. openaccessjournals.comgeeksforgeeks.orgquora.com In the laboratory, it serves as a solvent and a fundamental building block in organic synthesis. openaccessjournals.comgeeksforgeeks.org

Carbon Monoxide (CO) is a simple diatomic molecule that functions as a vital ligand in organometallic chemistry. libretexts.orgroaldhoffmann.com It is a two-electron donor that binds to metal centers through the carbon atom, forming a sigma bond. numberanalytics.com A key feature of its bonding is "synergistic π* back-bonding," where the metal donates electron density back to the CO ligand's π* antibonding orbitals. numberanalytics.comwikipedia.org This interaction strengthens the metal-carbon bond and is crucial for the stability of metal carbonyl complexes. numberanalytics.com Metal carbonyls are important in various catalytic processes, including hydroformylation and Reppe chemistry, and serve as precursors for other organometallic compounds. wikipedia.org

Chromium (Cr) is a transition metal that exhibits a wide range of oxidation states, from -4 to +6, with +2, +3, and +6 being the most common. wikipedia.orgnih.govyoutube.com This versatility in oxidation states leads to a rich and diverse chemistry. nih.gov Chromium(III) compounds are particularly stable. youtube.commelscience.com In its various oxidation states, chromium forms a multitude of coordination complexes with diverse geometries and colors, a property reflected in its name, which derives from the Greek word "chrōma," meaning color. wikipedia.org Chromium compounds are significant in various industrial applications, including catalysis for olefin polymerization. researchgate.net The ability of chromium to exist in multiple oxidation states is a key factor in its catalytic activity and the diverse reactivity of its organometallic complexes. nih.govyoutube.com

| Oxidation State | Common Ions/Compounds | Key Characteristics |

|---|---|---|

| +2 | Cr²⁺ | Strongly reducing. melscience.comhomescience.net |

| +3 | Cr³⁺, Cr₂O₃ | Most stable oxidation state; forms numerous coordination complexes. youtube.commelscience.comhomescience.net |

| +6 | CrO₄²⁻ (Chromate), Cr₂O₇²⁻ (Dichromate) | Strongly oxidizing, particularly in acidic conditions. wikipedia.orgmelscience.comhomescience.net |

Historical Perspectives and Foundational Research in Chromium Organometallics

The field of organochromium chemistry has a history stretching back to the early 20th century. The first organochromium compound was described in 1919 by Franz Hein, who mistakenly identified his product from the reaction of phenylmagnesium bromide and chromium(III) chloride. wikipedia.org It was not until 1957 that H.H. Zeiss and his colleagues correctly identified the product as a cationic bisarene chromium sandwich compound. wikipedia.org

A pivotal moment in the history of arene tricarbonylchromium chemistry occurred in 1957 when Ernst Otto Fischer and Karl Öfele first reported the synthesis of (η6-benzene)tricarbonylchromium. wikipedia.orgnih.gov Their initial preparation involved the carbonylation of bis(benzene)chromium. wikipedia.org This discovery opened the door to the synthesis and characterization of a wide array of arene tricarbonylchromium complexes. nih.gov

The development of synthetic methods, such as the reaction of chromium hexacarbonyl with an arene, made these compounds more accessible for study. wikipedia.orgrsc.org Subsequent research has extensively explored the reactivity of these complexes. A key finding is that the complexation of an arene to a Cr(CO)₃ unit significantly alters its chemical properties. The chromium tricarbonyl group acts as a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack and increasing the acidity of benzylic protons. nih.govrsc.orguwindsor.ca This activation has been widely exploited in organic synthesis for the stereoselective functionalization of aromatic compounds. uwindsor.cawikipedia.orgrsc.org

Properties

IUPAC Name |

benzene;carbon monoxide;chromium(6+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/q-6;;;;+6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBKZFIZVASQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]1=[C-][C-]=[C-][C-]=[C-]1.[Cr+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]1=[C-][C-]=[C-][C-]=[C-]1.[Cr+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reactivity Profiles of η6 Benzene Tricarbonylchromium and Its Derivatives

Preparative Methods for Arene Tricarbonylchromium(0) Complexes

The synthesis of arene tricarbonylchromium(0) complexes is a cornerstone of organochromium chemistry, providing access to a wide array of derivatives with applications in organic synthesis. These complexes are typically prepared by methods that involve the substitution of ligands on the chromium center.

Ligand Exchange Reactions

Ligand exchange is the most prevalent and versatile method for the synthesis of (η6-arene)tricarbonylchromium(0) complexes. This strategy involves the displacement of ligands from a chromium carbonyl precursor by an arene.

The direct reaction of chromium hexacarbonyl (Cr(CO)6) with an arene is a common approach. wikipedia.org This reaction is typically carried out by heating the reactants in a high-boiling inert solvent, such as di-n-butyl ether or decalin, often with the addition of a co-solvent like tetrahydrofuran (B95107) (THF) to prevent the sublimation of Cr(CO)6. orientjchem.org The reaction proceeds via a dissociative mechanism where a carbonyl ligand is lost from the Cr(CO)6, creating a coordinatively unsaturated [Cr(CO)5] intermediate that can then be trapped by the arene.

A significant advancement in this methodology involves the use of chromium carbonyl complexes with more labile ligands, which can be displaced under milder conditions. For instance, complexes such as tris(acetonitrile)tricarbonylchromium, [Cr(CO)3(CH3CN)3], or (naphthalene)tricarbonylchromium are effective precursors. orientjchem.org The weakly bound acetonitrile (B52724) or naphthalene (B1677914) ligands are readily exchanged for the desired arene, often allowing for lower reaction temperatures and shorter reaction times. This is particularly advantageous for the complexation of thermally sensitive arenes.

Microwave-assisted synthesis has also emerged as an efficient method for promoting these ligand exchange reactions, often leading to higher yields in significantly reduced reaction times.

| Precursor | Arene | Conditions | Product | Ref |

| Cr(CO)6 | Benzene (B151609) | Heat in di-n-butyl ether/THF | (η6-Benzene)tricarbonylchromium | orientjchem.org |

| Cr(CO)3(CH3CN)3 | Various arenes | Reflux in THF or dioxane | (η6-Arene)tricarbonylchromium | orientjchem.org |

| (Naphthalene)Cr(CO)3 | Various arenes | Ligand exchange | (η6-Arene)tricarbonylchromium | orientjchem.org |

Chemical Transformations Involving the Arene Ligand

The coordination of the electron-withdrawing tricarbonylchromium group dramatically alters the reactivity of the benzene ring, making it susceptible to reactions that are not feasible for the uncomplexed arene. uwindsor.ca

Nucleophilic Addition Reactions

One of the most significant consequences of arene complexation to the Cr(CO)3 fragment is the profound activation of the aromatic ring toward nucleophilic attack. wikipedia.org The chromium moiety withdraws electron density from the ring, rendering it significantly more electrophilic than free benzene. This allows for the direct addition of a wide range of nucleophiles, including organolithium reagents, enolates, and other carbanions, to the benzene ring. uwindsor.ca

Electrophilic Aromatic Substitution Modulation

In contrast to its activating effect on nucleophilic reactions, the tricarbonylchromium group deactivates the arene ring towards electrophilic aromatic substitution. The electron-withdrawing nature of the metal fragment reduces the electron density of the ring, making it less susceptible to attack by electrophiles.

However, electrophilic substitution can still occur, albeit at a reduced rate compared to uncomplexed benzene. For example, Friedel-Crafts acetylation of (η6-benzene)tricarbonylchromium is possible but generally gives lower yields than the same reaction with benzene. In molecules containing both a complexed and an uncomplexed phenyl ring, electrophilic attack typically occurs selectively on the uncomplexed ring.

Computational studies suggest that electrophilic addition to complexed arenes may proceed through a pathway where the electrophile initially adds to the chromium metal center rather than directly to the arene ring.

Haptotropic Shifts and Conformational Dynamics

The Cr(CO)3 group in arene tricarbonylchromium complexes is not static but can exhibit dynamic behavior, including haptotropic shifts and conformational rotations.

Haptotropic rearrangements involve the migration of the chromium tricarbonyl moiety from one coordination site to another. This can occur as an intra-ring shift, where the metal moves within the same aromatic ring, or as an inter-ring shift, where the metal migrates from one aromatic ring to another in polycyclic aromatic hydrocarbon (PAH) complexes. researchgate.net Theoretical studies on complexes of PAHs have shown that the metal fragment preferentially coordinates to the less substituted, more aromatic rings and that there are significant activation barriers for migration to more substituted rings. researchgate.net

In addition to haptotropic shifts, the Cr(CO)3 "tripod" can rotate relative to the arene ring. The conformational preference, either staggered or eclipsed with respect to the substituents on the benzene ring, is influenced by both steric and electronic factors. researchgate.net For (η6-benzene)tricarbonylchromium itself, theoretical calculations indicate that the staggered conformation, where the carbonyl groups lie over the midpoints of the carbon-carbon bonds of the benzene ring, is the more stable arrangement. researchgate.net Variable-temperature solid-state 13C NMR spectroscopy has provided evidence for carbonyl exchange processes in the solid state, indicating that these dynamic processes are not limited to the solution phase. rsc.org The ease of this exchange is dependent on the substitution pattern of the arene ring. rsc.org

| Dynamic Process | Description | Influencing Factors |

| Haptotropic Shift | Migration of the Cr(CO)3 group between coordination sites. researchgate.net | Arene substitution pattern, aromaticity of rings in PAHs. researchgate.net |

| Conformational Dynamics | Rotation of the Cr(CO)3 tripod relative to the arene ring. researchgate.net | Steric and electronic effects of arene substituents. researchgate.net |

Photochemical Behavior and Ligand Dissociation Kinetics

The photochemical properties of (η6-benzene)tricarbonylchromium are characterized by the lability of its ligands upon irradiation. Exposure to UV light can induce the dissociation of either the arene or a carbonyl ligand.

The primary photochemical process is often the dissociation of a carbonyl ligand, which is initiated by excitation to a metal-to-ligand charge transfer (MLCT) state. This generates a highly reactive, coordinatively unsaturated [Cr(CO)2(η6-C6H6)] intermediate. In the presence of a coordinating solvent or another ligand, this intermediate is rapidly trapped to form a new complex. This photosubstitution reaction is a common entry point for the synthesis of derivatives with modified ligand spheres.

Alternatively, irradiation can lead to the dissociation of the entire arene ligand, liberating the free arene and a chromium-containing fragment. The quantum yield for this process is dependent on the wavelength of the incident light and the reaction medium. The kinetics of arene exchange reactions have been studied, revealing that the dissociation of the arene is the rate-determining step. Strategies to facilitate this dissociation are crucial for developing catalytic applications where the arene product needs to be released from the metal center. rsc.org

Advanced Spectroscopic and Structural Characterization of Arene Tricarbonylchromium Complexes

Vibrational Spectroscopy (IR and Raman) of Carbonyl Ligands

Vibrational spectroscopy, particularly infrared (IR) and Raman techniques, serves as a powerful probe for the electronic environment of the carbonyl ligands in arene tricarbonylchromium complexes. The C-O stretching frequencies are highly sensitive to the degree of π-backbonding from the chromium atom to the π* antibonding orbitals of the CO ligands. ilpi.com Stronger backbonding results in a weaker C-O bond and a lower stretching frequency.

In (η⁶-arene)Cr(CO)₃ complexes, the local C₃ᵥ symmetry of the Cr(CO)₃ group typically gives rise to two IR-active carbonyl stretching bands: a symmetric stretching mode (A₁) and a doubly degenerate asymmetric stretching mode (E). mcmaster.ca However, the symmetry of the arene ligand can influence the observed spectra. For instance, (benzene)tricarbonylchromium, with its high symmetry, displays two distinct CO stretching bands. researchgate.netpleiades.online In contrast, complexes with substituted arenes often exhibit a splitting of the E band, resulting in three observable CO stretching frequencies. researchgate.netpleiades.online This splitting can be attributed to the reduced symmetry of the molecule and intramolecular interactions. researchgate.netpleiades.online

The electronic nature of the substituents on the arene ring significantly impacts the CO stretching frequencies. Electron-donating groups on the arene increase the electron density on the chromium center, enhancing its ability to engage in π-backbonding with the CO ligands. This leads to a decrease in the CO stretching frequencies. Conversely, electron-withdrawing groups decrease the electron density on the chromium, resulting in less backbonding and higher CO stretching frequencies. umb.edu

| Compound | A₁ ν(CO) (cm⁻¹) | E ν(CO) (cm⁻¹) |

| (Benzene)tricarbonylchromium | ~1985 | ~1915 |

| (Toluene)tricarbonylchromium | ~1983 | ~1912 |

| (Anisole)tricarbonylchromium | ~1978 | ~1907 |

| (Chlorobenzene)tricarbonylchromium | ~1992 | ~1925 |

Note: The exact frequencies can vary slightly depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and bonding in arene tricarbonylchromium complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic and steric environment of the arene ligand.

A hallmark of arene complexation to the Cr(CO)₃ fragment is a significant upfield shift of the aromatic proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively, compared to the free arene. cdnsciencepub.comacs.org This shielding effect is attributed to the electron-withdrawing nature of the Cr(CO)₃ group, which reduces the ring current of the arene, and the magnetic anisotropy of the metal center. cdnsciencepub.com

In ¹H NMR, the protons of the complexed arene typically appear in the range of δ 4.5-6.5 ppm, a considerable shift from the δ 7.0-8.0 ppm region of uncomplexed arenes. For unsymmetrically substituted arenes, the coordination to the chromium tricarbonyl moiety often leads to a greater differentiation of the chemical shifts of the ring protons compared to the free ligand. cdnsciencepub.com

¹³C NMR spectroscopy reveals a similar upfield shift for the aromatic carbons upon complexation, typically in the range of 30-40 ppm. acs.orgtandfonline.com The chemical shifts of the carbonyl carbons are also observed in the ¹³C NMR spectrum, usually in the region of δ 230-240 ppm. tandfonline.com Variable-temperature ¹³C NMR studies have been employed to investigate dynamic processes such as the rotation of the Cr(CO)₃ tripod relative to the arene ring. mcmaster.camcmaster.ca

| Nucleus | Free Benzene (B151609) (δ, ppm) | (Benzene)tricarbonylchromium (δ, ppm) | Δδ (ppm) |

| ¹H | ~7.34 | ~5.30 | ~-2.04 |

| ¹³C | ~128.7 | ~92.5 | ~-36.2 |

Electronic Spectroscopy (UV-Vis) and Charge Transfer Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within arene tricarbonylchromium complexes. The spectra are typically characterized by intense absorption bands that are assigned to charge-transfer transitions. wikipedia.orglibretexts.org These transitions involve the movement of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). wikipedia.orglibretexts.org

In arene tricarbonylchromium complexes, the most prominent absorptions are generally attributed to MLCT bands. libretexts.org These transitions involve the promotion of an electron from a filled d-orbital on the chromium atom to a vacant π* orbital of the arene or carbonyl ligands. The energy of these transitions is sensitive to the nature of the arene ligand and its substituents. Electron-donating groups on the arene tend to increase the energy of the metal d-orbitals, leading to a blue shift (shift to shorter wavelength) of the MLCT band. Conversely, electron-withdrawing groups lower the energy of the metal d-orbitals, resulting in a red shift (shift to longer wavelength).

These charge-transfer bands are typically much more intense than the weaker d-d transitions, which are often obscured. wikipedia.org The intense color of many arene tricarbonylchromium complexes, which are often yellow solids, is a direct consequence of these charge-transfer absorptions occurring in the visible or near-UV region of the electromagnetic spectrum. wikipedia.org

X-ray Diffraction Analysis of Molecular Geometries

X-ray crystallographic studies have established that arene tricarbonylchromium complexes adopt a "piano-stool" geometry, where the chromium atom is coordinated to the planar arene ring and three carbonyl ligands. wikipedia.org The Cr-C(arene) bond distances are typically in the range of 2.20-2.25 Å. youtube.com The Cr-C(carbonyl) bond lengths are generally shorter, around 1.84-1.88 Å, reflecting the strong π-backbonding interaction. mcmaster.ca The C-O bond lengths in the carbonyl ligands are slightly elongated compared to free carbon monoxide, consistent with the weakening of the C-O bond due to backbonding.

| Bond | Typical Length (Å) |

| Cr-C(arene) | 2.20 - 2.25 |

| Cr-C(carbonyl) | 1.84 - 1.88 |

| C-O(carbonyl) | 1.14 - 1.16 |

| C-C(arene) | 1.40 - 1.43 |

Upon coordination to the Cr(CO)₃ fragment, the aromatic ring undergoes subtle but significant structural changes. researchgate.net The planarity of the benzene ring is slightly distorted, with the hydrogen atoms often exhibiting a small displacement out of the plane towards the chromium atom. researchgate.net Furthermore, there is often an increased alternation of the C-C bond lengths within the arene ring compared to the free ligand, suggesting a partial loss of aromaticity. researchgate.net The degree of this distortion can be influenced by the steric and electronic properties of substituents on the arene ring. researchgate.net

Penning Ionization Electron Spectroscopy for Orbital Information

Penning Ionization Electron Spectroscopy (PIES) is a powerful technique for probing the spatial distribution and reactivity of molecular orbitals. In this method, a beam of metastable helium atoms (He*) collides with the target molecule, leading to ionization. The kinetic energy of the ejected electrons is analyzed to provide information about the electronic structure of the molecule.

Studies on related chromium carbonyl complexes, such as Cr(CO)₆, using PIES have provided valuable insights into the interactions between the metal and carbonyl ligands. aip.org The results indicate significant through-space interactions between the 5σ orbitals of the CO ligands, which leads to a stabilization of the resulting molecular orbitals. aip.org While specific PIES data for (benzene)tricarbonylchromium is less common, studies on similar half-sandwich complexes have shown that the interaction potentials differ for different parts of the molecule. elsevierpure.com For instance, strong attractive interactions are observed around the oxygen atoms of the carbonyl groups, while repulsive or weakly attractive interactions are found for the π-system of the aromatic ring. elsevierpure.com This suggests that the outermost electrons of the complex are localized to different extents in different spatial regions, providing a detailed picture of the electronic landscape of the molecule.

Computational Chemistry and Theoretical Investigations of η6 Benzene Tricarbonylchromium Electronic Structure and Bonding

Density Functional Theory (DFT) and Ab Initio Approaches to Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for studying the electronic properties of molecules. zendy.ioresearchgate.net DFT methods, such as those using the B3LYP functional, have been shown to be effective in optimizing the structure of (η6-benzene)tricarbonylchromium, providing results that compare favorably with experimental microwave data. researchgate.net Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, also provide a rigorous framework for these investigations. zendy.iotamu.edu

Studies have shown that the complexation of the chromium tricarbonyl fragment to the benzene (B151609) ring leads to distinct structural changes. researchgate.net The benzene ring, which is perfectly planar with D6h symmetry in its free state, undergoes a slight distortion upon coordination. The carbon-carbon bond lengths in the coordinated ring are no longer equal, exhibiting a pattern of alternating longer and shorter bonds. researchgate.net The orientation of the Cr(CO)3 fragment relative to the benzene ring is also a key factor. The staggered conformation, where the carbonyl groups are situated over the midpoints of the C-C bonds of the benzene ring, is found to be the minimum energy structure. zendy.ioresearchgate.net In contrast, the eclipsed conformation, with the carbonyls positioned over the carbon atoms, represents a transition state. researchgate.net

Energetic calculations provide insights into the stability of the complex. The binding energy between the benzene ligand and the chromium tricarbonyl fragment is a key parameter that can be computed. DFT calculations have been used to determine these binding energies, which are influenced by substituents on the benzene ring. orientjchem.org Electron-donating groups tend to increase the binding energy, while electron-withdrawing groups decrease it. orientjchem.org

Table 1: Selected Optimized Geometric Parameters for (η6-Benzene)tricarbonylchromium

| Parameter | Calculated Value (B3LYP) | Experimental Value |

| Cr-Ring Center Distance (Å) | 1.720 | 1.724-1.726 |

| C-C Bond Lengths (Å) | Alternating short and long | Increased difference between C-C bonds |

| H atoms of benzene | Slightly bent towards Cr(CO)3 | - |

Note: The calculated values are representative and can vary depending on the level of theory and basis set used. Experimental values are provided for comparison.

The analysis of molecular orbitals (MOs) and electron density distribution provides a detailed picture of the bonding in (η6-benzene)tricarbonylchromium. The interaction between the metal and the benzene ring involves a combination of donation from the filled π-orbitals of benzene to the empty d-orbitals of chromium and back-donation from the filled d-orbitals of chromium to the empty π*-orbitals of benzene. researchgate.net

Hartree-Fock-Roothaan calculations have been used to determine the electron density distribution in the complex. tamu.edu These theoretical deformation density maps help in visualizing the changes in electron density upon bond formation. tamu.edu The analysis reveals the nature of the covalent and dative interactions within the molecule.

The molecular orbitals of (η6-benzene)tricarbonylchromium can be characterized by their energy levels and compositions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions and electronic transitions. The character of these frontier orbitals determines the reactivity of the complex.

Electron Correlation Methods (e.g., Møller-Plesset)

While DFT methods include electron correlation to some extent through the exchange-correlation functional, more explicit electron correlation methods can provide a higher level of accuracy. Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by adding electron correlation effects. fiveable.mewikipedia.org

MP2, the second order of Møller-Plesset theory, is a commonly used method to account for electron correlation. wikipedia.orgq-chem.com In the study of (η6-benzene)tricarbonylchromium, MP2 calculations have been used alongside DFT to investigate the electronic effects of the chromium tricarbonyl fragment on the structure of the benzene ring. zendy.ioresearchgate.net While one study found that DFT optimized the structure of the complex better than MP2 when compared to microwave data, MP methods are still valuable for obtaining accurate energetic information and for systems where DFT may not be as reliable. researchgate.net The inclusion of electron correlation is crucial for accurately describing the subtle interactions that govern the structure and stability of such organometallic complexes. zendy.io

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the HOMO and the LUMO of reacting species. wikipedia.org The HOMO is associated with the nucleophilic character of a molecule, while the LUMO is associated with its electrophilic character. libretexts.org

In (η6-benzene)tricarbonylchromium, the coordination of the Cr(CO)3 fragment significantly alters the electronic properties and reactivity of the benzene ring. The complex is known to be more susceptible to nucleophilic attack than free benzene. FMO theory can be used to rationalize this enhanced reactivity. The interaction between the metal and the arene leads to a lowering of the energy of the LUMO of the benzene ring, making it a better acceptor for electron density from a nucleophile.

Theoretical studies have used FMO analysis to understand the nature of the metal-ligand interactions and their influence on reactivity. orientjchem.org The energy gap between the HOMO and LUMO is an important parameter that can be correlated with the stability and reactivity of the complex. orientjchem.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital (FMO) Contributions

| Orbital | Primary Contribution | Implication for Reactivity |

| HOMO | Metal d-orbitals and Benzene π-orbitals | Site of electrophilic attack |

| LUMO | Benzene π-orbitals and CO π-orbitals | Site of nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intermolecular interactions in molecules. periodicodimineralogia.it It provides a localized picture of the bonding by transforming the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For (η6-benzene)tricarbonylchromium, NBO analysis has been employed to quantify the charge transfer between the chromium atom, the benzene ring, and the carbonyl ligands. orientjchem.org This analysis reveals the extent of electron donation from the benzene ring to the chromium atom and the back-donation from the chromium atom to the benzene and carbonyl ligands. This synergistic interaction is a key feature of the bonding in this complex. orientjchem.org

Table 3: NBO Analysis of Charge Distribution

| Fragment | Net Charge (Calculated) |

| Cr | Positive |

| C6H6 | Negative |

| CO (average) | Near Neutral |

Note: The exact charge values can vary with the computational method.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for calculating the electronic excited states of molecules. uci.edu It is widely used to simulate and interpret UV-Vis absorption spectra. orientjchem.org By calculating the excitation energies and oscillator strengths of electronic transitions, TDDFT can provide insights into the nature of the excited states and the electronic transitions that give rise to the observed spectral features. rsc.org

In the case of (η6-benzene)tricarbonylchromium, TDDFT calculations have been used to assign the bands in its electronic absorption spectrum. orientjchem.org The electronic spectrum of this complex is characterized by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. orientjchem.org TDDFT can help to disentangle these different types of transitions and understand how they are influenced by the electronic structure of the complex. orientjchem.orgnyu.edu

The calculations can predict the energies and intensities of the absorption bands, which can then be compared with experimental spectra. orientjchem.org This comparison allows for a detailed assignment of the spectral features and a deeper understanding of the electronic structure of the excited states.

Cation-π Interactions in Modified Arene Tricarbonylchromium Systems

The coordination of a chromium tricarbonyl moiety to an arene ring significantly alters the electronic properties of the aromatic system, influencing its reactivity towards electrophiles, nucleophiles, and radicals. acs.orgnih.gov The strong electron-withdrawing nature of the Cr(CO)₃ group enhances the acidity of the arene's C-H bonds and modifies its interaction with other species, including cations. nih.gov Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these interactions and predicting the behavior of modified arene tricarbonylchromium systems. acs.orgorientjchem.org

Theoretical investigations into cation-π interactions involving (η⁶-arene)Cr(CO)₃ complexes reveal a nuanced interplay of electronic effects. The Cr(CO)₃ fragment, by withdrawing electron density from the π-system of the arene, would intuitively be expected to weaken any potential cation-π interaction above the ring. However, computational studies on the addition of electrophiles suggest a more complex mechanism. DFT calculations indicate that in the gas phase, the initial site of attack by a cation is not the arene ring itself, but rather the chromium metal center. acs.org This suggests that the metal plays a direct role in mediating the interaction with incoming cations.

The stability of the complex, and by extension the electronic character of the coordinated arene, is directly influenced by the substituents. For instance, electron-donating groups can increase the electron density on the arene ring, potentially making it more favorable for cation-π interactions, while electron-withdrawing groups decrease it. rsc.org A study on substituted (η⁶-arene)Cr(CO)₃ complexes found the order of stability to be influenced by the electronic nature of the substituent on the benzene ring. orientjchem.org

Detailed research findings from computational studies on the binding energies of substituted (η⁶-arene)Cr(CO)₃ complexes are summarized in the table below. These values reflect the stability of the interaction between the substituted arene and the Cr(CO)₃ moiety.

| Substituted Arene Complex | Calculated Binding Energy (kcal/mol) | Experimental Binding Energy (kcal/mol) |

|---|---|---|

| (PhSiMe₃)Cr(CO)₃ | 48.73 | N/A |

| (Ph)Cr(CO)₃ | 45.64 | 43 |

| (PhNp)Cr(CO)₃ | 45.62 | N/A |

| (PhCl)Cr(CO)₃ | 41.46 | N/A |

Data sourced from a DFT study at the B3LYP/LanL2DZ level of theory. orientjchem.org

The trend in binding energies demonstrates that electron-withdrawing substituents, such as a chloro group, reduce the binding energy and thus the stability of the complex compared to the unsubstituted (Ph)Cr(CO)₃. orientjchem.org Conversely, a substituent like trimethylsilyl, which has a different electronic influence, results in a higher binding energy. orientjchem.org This modulation of the arene-metal bond strength directly impacts the electron density and distribution within the arene π-system, which is a key determinant in the strength of any subsequent cation-π interactions. Natural Bond Orbital (NBO) analysis further reveals that the stability of these complexes arises from intramolecular interactions and electron delocalization, including synergistic donation from the arene's hyperconjugative orbitals to the metal's antibonding orbitals and back-donation from the metal's bonding orbitals to the ring's antibonding orbitals. orientjchem.org

Catalysis and Reaction Mechanisms Involving Benzene, Carbon Monoxide, and Chromium Species

Homogeneous and Heterogeneous Catalysis with Chromium Compounds

Chromium-based catalysts are utilized in both homogeneous and heterogeneous settings. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble organometallic complex. In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. Solid chromium oxides, often on a support material, are common heterogeneous catalysts.

Chromium compounds have been shown to effectively catalyze the oxidation of carbon monoxide (CO) to carbon dioxide (CO2). In heterogeneous catalysis, chromium oxide (chromia, Cr2O3) is an active catalyst for low-temperature CO oxidation. The efficiency of these catalysts can be significantly enhanced by supporting the chromia nanoparticles on materials like graphene oxide (GO). This enhancement is attributed to a higher surface area and the presence of mixed oxidation states of chromium (Cr³⁺ and Cr⁶⁺), which are crucial oxidation sites that facilitate electron mobility.

Research comparing bare Cr2O3 nanoparticles with those supported on graphene oxide (Cr2O3/GO) and reduced graphene oxide (Cr2O3/rGO) has demonstrated the superior performance of the GO-supported catalyst. proquest.comsemanticscholar.org The functional groups and vacancy defects on the graphene oxide surface help stabilize the chromia nanoparticles, contributing to a thermally stable hybrid material that assists the CO oxidation process. proquest.com

| Catalyst | T50 (°C) (Temperature for 50% CO Conversion) | T100 (°C) (Temperature for 100% CO Conversion) | Turnover Frequency (TOF) at 60°C (µmol g⁻¹ min⁻¹) |

|---|---|---|---|

| Cr₂O₃/GO | 55 | 120 | 24 |

| Cr₂O₃/rGO | 98 | - | 15 |

| Cr₂O₃ (bare) | 115 | - | 11 |

The catalytic combustion (or incineration) of benzene (B151609) is a crucial process for controlling emissions of volatile organic compounds (VOCs). Chromium oxide (Cr2O3) serves as an effective catalyst for this reaction. nih.gov Typically, the chromia is supported on a high-surface-area material like gamma-alumina (γ-Al2O3) to enhance its catalytic activity. researchgate.net

The effectiveness of the catalyst is strongly dependent on the amount of chromium loaded onto the support. researchgate.net Studies have shown that chromia disperses well on the γ-Al2O3 surface up to a certain concentration, forming a monolayer. researchgate.net Catalytic performance for benzene combustion is optimized when the chromium loading is near this monolayer dispersion capacity. researchgate.net At low loadings (e.g., 1.7 wt. %), only Cr⁶⁺ species are observed, while increasing the loading leads to the presence of both Cr³⁺ and Cr⁶⁺ species. researchgate.net For a supported chromia catalyst with an 8.5 wt. % chromium loading, complete combustion of benzene can be achieved at 350°C. researchgate.net The reaction kinetics for the catalytic oxidation of benzene over Cr2O3 can be represented by a first-order model with respect to the benzene concentration. nih.gov

| Catalyst System | Key Finding | Reference Temperature for Complete Combustion |

|---|---|---|

| Cr₂O₃ | Effective for low-temperature destruction of benzene. nih.gov | Temperatures range from 240-400°C for kinetic studies. nih.gov |

| Cr₂O₃/γ-Al₂O₃ (8.5 wt. % Cr) | Optimum catalytic behavior is observed at near-monolayer dispersion. researchgate.net | 350°C researchgate.net |

(Benzene)tricarbonylchromium, [Cr(C6H6)(CO)3], is an organometallic compound that functions as a homogeneous catalyst in specific hydrogenation reactions. wikipedia.org It is particularly useful for the hydrogenation of 1,3-dienes. wikipedia.org The catalytic process is stereoselective, resulting in the 1,4-addition of hydrogen across the diene system to produce an alkene. wikipedia.org This complex displays selectivity in that it does not typically hydrogenate isolated double bonds. wikipedia.org The catalytic activity of (Benzene)tricarbonylchromium and related (arene)tricarbonylchromium complexes also extends to the semi-hydrogenation of alkynes.

Mechanistic Studies of Metal-Carbonyl Interactions

The bonding between a transition metal like chromium and carbon monoxide ligands is a cornerstone of organometallic chemistry and is critical to understanding the structure and reactivity of chromium carbonyl complexes. This interaction is described by the Dewar-Chatt-Duncanson model. wikipedia.orglibretexts.org

According to this model, the bond consists of two main components:

σ-donation : The carbon monoxide molecule acts as a Lewis base, donating electron density from its highest occupied molecular orbital (HOMO), which is a σ-orbital primarily located on the carbon atom, to an empty d-orbital on the chromium atom. wikipedia.org

π-back-donation : The chromium atom, in a low oxidation state (formally Cr(0) in Cr(CO)6), has filled d-orbitals that can overlap with the empty π* (antibonding) orbitals of the carbon monoxide ligands. The metal donates electron density back to the CO ligands through this interaction. wikipedia.orgchemeurope.com

This synergistic process, where σ-donation from CO to the metal is reinforced by π-back-donation from the metal to CO, strengthens the metal-carbon bond. libretexts.org This back-donation populates the antibonding orbitals of CO, which consequently weakens the carbon-oxygen triple bond. This effect can be observed experimentally as a decrease in the C-O stretching frequency in the infrared (IR) spectrum of a metal carbonyl complex compared to free carbon monoxide.

Investigations into Benzene Functionalization Mechanisms (e.g., Carboxylation)

The functionalization of the typically inert C-H bonds of benzene is a significant challenge in organic synthesis. Coordination of a benzene ring to a chromium tricarbonyl fragment, forming (Benzene)tricarbonylchromium, dramatically alters the ring's chemical properties and facilitates its functionalization. wikipedia.org

The Cr(CO)3 moiety acts as a powerful electron-withdrawing group. This has several key mechanistic consequences:

Increased Electrophilicity : The benzene ring in the complex becomes substantially more electrophilic than free benzene, making it susceptible to attack by nucleophiles. wikipedia.org

Increased Acidity : The ring protons become more acidic. This allows for deprotonation (lithiation) by strong bases like n-butyllithium. The resulting organolithium species can then act as a nucleophile in subsequent reactions. wikipedia.org

Environmental Chemistry of Benzene, Carbon Monoxide, and Hexavalent Chromium Cr Vi

Sources and Environmental Pathways of Benzene (B151609) and Carbon Monoxide in Atmospheric and Aquatic Systems

Benzene and carbon monoxide are prevalent environmental contaminants originating from both natural and human-related activities. Their chemical properties allow them to move through the air and water, posing risks to ecosystems and human health.

Benzene (C₆H₆) is a volatile organic compound (VOC) that is colorless and has a sweet smell. in.gov It is found in crude oil and is a byproduct of oil-refining processes. ca.gov

Atmospheric Sources and Pathways: Major sources of benzene in the atmosphere include emissions from burning coal and oil, exhaust from motor vehicles, and evaporation from gasoline service stations. epa.gov Industrial processes that manufacture or use benzene are also significant contributors. epa.gov Tobacco smoke is another notable source of indoor and outdoor benzene pollution. in.govwho.int Once in the air, benzene can react with other chemicals and has a half-life of about five days. who.int

Aquatic Sources and Pathways: Benzene enters water systems primarily through industrial discharges, spills of gasoline and other petroleum products, and leaching from landfills and underground storage tanks. ca.govwho.int While atmospheric deposition contributes only trace amounts to surface waters, direct contamination can lead to significantly higher concentrations. ca.gov In surface water, benzene biodegrades over a period of days to weeks and can also evaporate into the air. who.int

Carbon Monoxide (CO) is a colorless, odorless gas produced from the incomplete combustion of carbon-containing fuels. texas.gov

Atmospheric Sources and Pathways: The majority of outdoor carbon monoxide emissions come from mobile sources like cars, trucks, and airplanes. dcceew.gov.auca.gov Other significant sources include industrial processes such as metal manufacturing and petroleum refining, power plants, wildfires, and residential wood burning. texas.govdcceew.gov.au Natural sources include volcanoes, forest fires, and the breakdown of plant matter in marshes. dcceew.gov.au In the atmosphere, carbon monoxide is relatively short-lived, with an average lifetime of one to two months, and is eventually oxidized to carbon dioxide. wikipedia.org

Aquatic Sources and Pathways: While atmospheric deposition is the primary pathway for carbon monoxide to enter aquatic systems, it is also produced naturally in oceans by marine algae and kelp. dcceew.gov.au Photochemical reactions involving organic molecules in surface waters can also form carbon monoxide. ca.gov

Speciation, Occurrence, and Industrial Relevance of Chromium(VI) in Contaminated Matrices

Hexavalent chromium, or Cr(VI), is a form of the metallic element chromium. While chromium in its trivalent state (Cr(III)) is a trace nutrient, Cr(VI) is highly toxic and carcinogenic. juniperpublishers.com

Speciation and Occurrence: Chromium primarily exists in the environment in two oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). researchgate.net While Cr(III) compounds are generally stable and have low water solubility, Cr(VI) compounds are more soluble and mobile in soil and water. researchgate.netnih.gov The speciation of chromium is influenced by factors such as pH, the presence of oxidizing and reducing agents, and organic matter content. nih.govnih.gov

Cr(VI) contamination is often associated with industrial activities. clu-in.org It can be found in soil, sediment, and groundwater at sites of former or current industrial operations. clu-in.org While less common, natural occurrences of Cr(VI) can happen through the oxidation of Cr(III) by minerals like manganese oxides. clu-in.org In surface waters, most chromium is found in the sediment as Cr(III), but the dissolved form is predominantly Cr(VI). clu-in.org

Industrial Relevance: Hexavalent chromium compounds have been widely used in various industries due to their versatile properties. wikipedia.org Key industrial applications include:

Pigments: Used in dyes, paints, inks, and plastics for their vibrant colors. wikipedia.org

Corrosion Inhibition: Added to paints, primers, and other coatings to protect metals from corrosion. wikipedia.orgchemicalindustryjournal.co.uk

Metal Finishing: Used in chrome plating to provide a hard, decorative, and corrosion-resistant coating. wikipedia.orgchemicalindustryjournal.co.uk

Wood Preservation: Employed to protect wood from decay and insects. nih.gov

Leather Tanning: Used in the tanning process to stabilize the leather. chemicalindustryjournal.co.uknih.gov

Stainless Steel Production: A key component in the manufacturing of stainless steel. chemicalindustryjournal.co.uknih.gov

The industrial use of Cr(VI) has led to significant environmental contamination in many areas. researchgate.net

Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic and sometimes inorganic pollutants from water and wastewater. wikipedia.org These processes are particularly effective for treating biologically toxic or non-degradable materials like aromatic hydrocarbons. wikipedia.org

Generation and Reactivity of Hydroxyl Radicals (•OH)

The cornerstone of AOPs is the in-situ generation of highly reactive hydroxyl radicals (•OH). wikipedia.orgmdpi.com These radicals are powerful oxidizing agents capable of breaking down a wide range of organic compounds. hydrogenlink.com

Hydroxyl radicals can be generated through various methods, including:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light. mdpi.com

Fenton and Photo-Fenton Systems: The reaction of hydrogen peroxide with iron (II) ions (Fenton's reagent), which can be enhanced by UV light. nih.gov

Ozone-based Processes: The use of ozone (O₃), often in combination with UV light or hydrogen peroxide. dntb.gov.ua

Photocatalysis: The use of a semiconductor catalyst, such as titanium dioxide (TiO₂), activated by UV light. wikipedia.org

Once generated, hydroxyl radicals are non-selective and react rapidly with most organic molecules. wikipedia.org Their high reactivity allows them to attack and break down complex organic structures, leading to their degradation. hydrogenlink.com

Application in Aromatic Hydrocarbon and Recalcitrant Compound Mineralization

AOPs are highly effective in the degradation and mineralization of aromatic hydrocarbons and other recalcitrant organic compounds that are resistant to conventional treatment methods. wikipedia.orgnih.gov Mineralization refers to the complete conversion of organic pollutants into stable inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and mineral salts. wikipedia.orgresearchgate.net

Research has shown that AOPs can achieve high removal efficiencies for contaminants like benzene, toluene, and ethylbenzene. researchgate.net The process typically involves a series of oxidation reactions initiated by the hydroxyl radical attack on the aromatic ring. researchgate.net This leads to the formation of various intermediate products, which are further oxidized until complete mineralization is achieved. researchgate.netresearchgate.net The ability of AOPs to completely destroy pollutants, rather than simply transferring them to another phase, is a significant advantage over other treatment technologies. wikipedia.org

Redox Chemistry and Transformation Mechanisms of Hexavalent Chromium in Environmental Remediation

The remediation of Cr(VI)-contaminated sites often relies on manipulating its redox chemistry to transform it into a less harmful state.

Reduction of Cr(VI) to Cr(III) by Organic and Inorganic Reductants

The primary strategy for remediating Cr(VI) is its reduction to the more stable and less toxic trivalent state, Cr(III). enviroforensics.com This transformation significantly reduces its solubility and mobility in the environment, effectively immobilizing the chromium. enviroforensics.com

A variety of organic and inorganic reductants can facilitate this conversion:

Inorganic Reductants:

Ferrous Iron (Fe²⁺): Commonly found in minerals and can be introduced as a remedial amendment. The reaction of Fe²⁺ with Cr(VI) is a key process in natural and engineered systems. nih.gov

Sulfide Minerals: Such as pyrite (B73398) (FeS₂), can act as effective reductants for Cr(VI) under certain conditions. frontiersin.org

Zero-Valent Iron (ZVI): A widely used remedial agent that can directly reduce Cr(VI). enviroforensics.com

Organic Reductants:

Soil Organic Matter: Natural organic compounds in soil can contribute to the reduction of Cr(VI). nih.govnih.gov

Specific Organic Compounds: Organic acids like citric acid and oxalic acid, as well as compounds like glutathione, have been shown to reduce Cr(VI). researchgate.netresearchgate.netnih.gov

The efficiency of the reduction process is influenced by environmental factors such as pH, with lower pH generally favoring the reduction of Cr(VI). researchgate.net Once reduced to Cr(III), the chromium tends to precipitate as hydroxides or form complexes with organic matter, further limiting its mobility. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring and Research of Benzene, Carbon Monoxide, and Chromium Species

Spectroscopic and Chromatographic Techniques for Benzene (B151609) Quantification in Environmental Samples

The accurate quantification of benzene in various environmental matrices, including air, water, and soil, is critical for monitoring pollution and assessing human exposure. A range of sophisticated spectroscopic and chromatographic techniques are employed for this purpose, with the choice of method often depending on the sample matrix, required detection limit, and specific regulatory requirements.

Gas chromatography (GC) is the most prevalent and widely accepted technique for benzene analysis due to its high resolution and sensitivity. sgsgalson.comscribd.com It is frequently coupled with various detectors, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for its high specificity and ability to confirm the identity of benzene, even in complex samples containing multiple volatile organic compounds (VOCs). epa.govnemi.gov This method can achieve detection limits in the sub-parts-per-billion (ppb) range. epa.gov

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive method commonly used for quantifying benzene. sgsgalson.comepa.govlovibond.com Its detection limits can range from low ppb to low parts-per-trillion (ppt). epa.gov

Gas Chromatography with a Photoionization Detector (GC-PID) offers excellent sensitivity for aromatic compounds like benzene and is another frequently used option. epa.gov

High-Performance Liquid Chromatography (HPLC), typically with an ultraviolet (UV) detector, serves as an alternative to GC. epa.govosha.gov While GC methods often provide higher sensitivity, HPLC is a viable technique, particularly for bulk sample analysis. osha.govepa.govepa.gov One study demonstrated that an HPLC-UV method was comparable to GC for analyzing benzene, toluene, and xylene (BTX) in air samples collected on charcoal tubes. osha.govepa.gov

Spectroscopic methods are also utilized, particularly for real-time and continuous monitoring. Fourier Transform Infrared (FTIR) spectroscopy, for instance, is being developed for the continuous measurement of benzene in emissions from sources like hazardous waste incinerators. epa.gov Photoionization detectors (PIDs) are recommended for real-time monitoring, offering rapid and sensitive detection. nemi.gov

Sample collection and preparation are crucial steps that precede analysis. For air analysis, samples are commonly collected by drawing air through charcoal or solid sorbent tubes, or by using passive dosimeters and canisters. sgsgalson.comepa.govepa.gov For water and soil samples, the purge-and-trap method is a standard preparation technique, where volatile compounds like benzene are purged from the sample with an inert gas and trapped on a sorbent before being thermally desorbed into the GC system. epa.gov

Analytical Methods for Benzene Quantification

| Technique | Detector | Typical Application | Detection Limit Range | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Air, Water, Soil; Confirmatory Analysis | sub-ppb to ppt | epa.gov |

| Gas Chromatography (GC) | Flame Ionization (FID) | Air, Water, Soil | ppb to ppt | sgsgalson.comepa.gov |

| Gas Chromatography (GC) | Photoionization (PID) | Air, Water | ppb to ppt | epa.gov |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Air, Bulk Samples | Generally less sensitive than GC | osha.govepa.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | N/A | Continuous Emissions Monitoring | Instrument-dependent | epa.gov |

Methods for Carbon Monoxide Detection and Measurement

The detection and measurement of carbon monoxide (CO), a colorless and odorless gas, are vital for environmental air quality monitoring and workplace safety. The primary analytical methods employed rely on spectroscopic, electrochemical, and gas chromatographic principles.

Nondispersive Infrared (NDIR) spectroscopy is one of the most common and established methods for analyzing CO in environmental air samples. epa.govepa.gov NDIR analyzers operate on the principle that CO absorbs infrared radiation at a specific frequency. epa.gov Air is drawn into a sample cell, and the amount of infrared light absorbed by the CO molecules is measured, which is proportional to the gas concentration. epa.gov To enhance sensitivity and minimize interference from other gases, many NDIR instruments utilize gas filter correlation (GFC) technology. epa.gov

Electrochemical sensors are widely used for CO detection, particularly in portable and personal monitoring devices, due to their high sensitivity, low power consumption, and suitability for continuous monitoring. nemi.govaqmd.gov These sensors function by oxidizing CO at a working electrode within an electrolyte solution. epa.govnemi.gov This electrochemical reaction generates an electrical current that is directly proportional to the CO concentration. nemi.gov

Gas chromatography (GC) is another highly reliable method for CO measurement. epa.gov For environmental samples, GC is often paired with a flame ionization detector (FID). epa.gov In biological monitoring, such as measuring carboxyhemoglobin (COHb) in blood, GC with a reduction gas detector is considered a very selective and sensitive technique for assessing CO exposure. epa.gov

Other technologies used for CO detection include:

Metal Oxide Semiconductor (MOS) Sensors: These sensors utilize a semiconductor material (like tin oxide) whose electrical resistance changes in the presence of CO. epa.govnemi.gov They are often cost-effective and durable. nemi.gov

Chemical Colorimetric Tubes: These are simple, portable tools for spot-checks. They contain a chemical reagent that changes color when exposed to CO, providing a visual indication of the concentration. nemi.gov

Advanced Spectroscopic Techniques: For highly sensitive applications, methods like high-resolution infrared cavity ring-down laser spectroscopy have been developed for analyzing CO in single exhaled breath samples. epa.gov

Common Methods for Carbon Monoxide Detection

| Method | Principle | Primary Use | Key Characteristics | Reference |

|---|---|---|---|---|

| Nondispersive Infrared (NDIR) Spectroscopy | Infrared absorption by CO molecules | Environmental air monitoring | Well-established, often uses Gas Filter Correlation (GFC) for sensitivity | epa.govepa.gov |

| Electrochemical Sensors | Electrochemical oxidation of CO generates a current | Portable/personal monitors, workplace safety | High sensitivity, low power, continuous monitoring | nemi.govaqmd.gov |

| Gas Chromatography (GC) | Chromatographic separation and detection | Environmental and biological samples | Highly selective and sensitive, especially with reduction gas detectors for COHb | epa.gov |

| Metal Oxide Semiconductor (MOS) Sensors | Change in electrical resistance of a metal oxide layer | Commercial and industrial detectors | Cost-effective, robust design | epa.govnemi.gov |

Speciation and Quantification of Hexavalent Chromium (Cr(VI)) in Complex Matrices

The speciation of chromium is of paramount environmental importance because the toxicity and mobility of the element are highly dependent on its oxidation state. brooksapplied.comacs.org Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic form, whereas trivalent chromium (Cr(III)) is an essential nutrient. brooksapplied.comlcms.czthermofisher.com Therefore, analytical methods must be able to selectively quantify Cr(VI) in complex matrices such as water, soil, and industrial waste.

Colorimetric Methods (e.g., Diphenylcarbazide)

The 1,5-diphenylcarbazide (DPC) method is the most common colorimetric technique for the determination of Cr(VI). tdl.orgdnacih.com This method, detailed in procedures like EPA Method 7196A, is based on the reaction of Cr(VI) with DPC in an acidic solution. epa.govepa.govepa.gov The reaction produces a highly colored red-violet complex of unknown composition, which is measured spectrophotometrically at a wavelength of approximately 540 nm. epa.govepa.gov The intensity of the color is directly proportional to the Cr(VI) concentration. lovibond.com

The DPC method is very sensitive, with a molar absorptivity of about 40,000 L mol⁻¹ cm⁻¹. epa.gov However, it is susceptible to interferences. Vanadium interferes strongly, although concentrations up to ten times that of chromium may be tolerated. epa.govepa.gov Molybdenum and mercury can also react to form color, but with much lower intensity. epa.gov Iron concentrations greater than 1 mg/L can produce a yellow color that may interfere with the measurement. epa.govepa.gov Despite these potential interferences, the method is widely used for its simplicity and low cost. tdl.org

Ion Chromatography with Spectroscopic Detection

Ion chromatography (IC) is a powerful technique for the speciation and quantification of Cr(VI). enthalpy.comwikisource.org This method separates the anionic chromate (CrO₄²⁻) species from other ions in the sample matrix using an ion-exchange column. enthalpy.com Following separation, the Cr(VI) is typically detected using a spectroscopic method.

The most common detection approach involves a post-column reaction with 1,5-diphenylcarbazide, followed by measurement with a UV-Visible (UV-Vis) spectrophotometric detector at 520-540 nm. thermofisher.comscispace.com This combination of separation and sensitive colorimetric detection provides high selectivity and very low detection limits, making it suitable for trace-level analysis in drinking water and environmental samples. scispace.comeurofinsus.com Advanced systems may couple ion chromatography with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS), which offers extremely high sensitivity and the ability to perform multi-isotopic detection, allowing for robust speciation in even the most complex matrices. brooksapplied.comlcms.czmetrohm.com

Atomic Absorption Spectroscopy for Total Chromium Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for elemental analysis, but it measures the total concentration of an element and cannot directly differentiate between its oxidation states. nemi.govacs.org Therefore, AAS is used to determine total chromium concentration. aqmd.gov To determine Cr(VI) using AAS, a pre-concentration and separation step is necessary.

A common procedure involves chelating Cr(VI) with a reagent such as ammonium pyrrolidine dithiocarbamate (APDC) and then extracting the resulting complex into an organic solvent like methyl isobutyl ketone (MIBK). nemi.gov The extract is then aspirated into the flame or graphite furnace of the AAS instrument. nemi.gov Graphite furnace atomic absorption spectrometry (GFAAS) is particularly sensitive, capable of reaching detection limits in the sub-µg/L range. nemi.govnih.gov By analyzing a sample for total chromium using AAS and for Cr(VI) using a speciation-specific method like IC or colorimetry, the concentration of Cr(III) can be determined by the difference.

Standardized Methods (NIOSH, OSHA, EPA)

Several U.S. federal agencies have promulgated standardized methods for the monitoring of Cr(VI) to ensure data quality and regulatory compliance.

Environmental Protection Agency (EPA): The EPA has a suite of methods for various matrices.

Method 7196A: A colorimetric method using diphenylcarbazide for determining dissolved Cr(VI) in extracts and groundwaters. epa.govepa.gov

Method 218.6 and 218.7: Ion chromatography methods for the determination of dissolved Cr(VI) in drinking water, offering very low detection limits. eurofinsus.comthermofisher.com

Method 7199: An ion chromatography method for Cr(VI) in aqueous samples, soils, and solid wastes. enthalpy.com

Method 3060A: An alkaline digestion procedure for extracting Cr(VI) from solid samples like soils and sludges prior to analysis. nih.gov

Occupational Safety and Health Administration (OSHA): OSHA methods focus on workplace air monitoring.

Method ID-215: This method uses ion chromatography with a UV-Vis detector for analyzing airborne Cr(VI) collected on a polyvinyl chloride (PVC) filter. sgsgalson.comosha.gov It is highly sensitive and specific, replacing older methods that had more interferences. osha.gov

National Institute for Occupational Safety and Health (NIOSH): NIOSH provides methods for assessing occupational exposures.

Method 7600: This method involves collecting samples on a PVC filter, extracting the Cr(VI), and analyzing it via visible absorption spectrophotometry after reaction with diphenylcarbazide. sgsgalson.com

Method 7605: A more recent method that utilizes ion chromatography with post-column derivatization for enhanced sensitivity and specificity. wikisource.orgresearchgate.net

Standardized Methods for Hexavalent Chromium (Cr(VI)) Analysis

| Agency | Method Number | Technique | Matrix/Application | Reference |

|---|---|---|---|---|

| EPA | 7196A | Colorimetry (Diphenylcarbazide) | Groundwater, EP/TCLP Extracts | epa.govepa.gov |

| EPA | 218.7 | Ion Chromatography (IC) with Post-Column Reaction | Drinking Water | eurofinsus.comthermofisher.com |

| EPA | 3060A | Alkaline Digestion (Sample Preparation) | Soils, Sludges, Sediments | nih.gov |

| OSHA | ID-215 | Ion Chromatography (IC) with UV-Vis Detection | Workplace Air | sgsgalson.comosha.gov |

| NIOSH | 7600 | Visible Absorption Spectrophotometry | Workplace Air | sgsgalson.com |

| NIOSH | 7605 | Ion Chromatography (IC) with Post-Column Derivatization | Workplace Air | wikisource.orgresearchgate.net |

Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of trace levels of environmental pollutants such as benzene, carbon monoxide, and chromium species are critical for monitoring environmental quality and understanding potential exposure pathways. The low concentrations at which these substances are often found necessitate the use of highly sensitive and selective analytical methodologies. Continuous advancements in instrumentation have led to the development of sophisticated techniques capable of measuring these compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Benzene

Trace analysis of benzene in environmental matrices like air, water, and soil typically involves chromatographic methods that provide excellent separation and sensitivity. Gas chromatography (GC) is the most common technique, often coupled with various detectors for positive identification and quantification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is considered a gold standard for quantifying benzene. gdscorp.com It offers high selectivity, allowing for the positive identification of benzene based on its chemical structure, which is crucial in complex samples containing multiple volatile organic compounds (VOCs). nih.gov For air analysis, samples are often preconcentrated by passing them through a sorbent trap followed by thermal desorption, or by using a cryotrap, before introduction into the GC-MS system. nih.gov GC-MS can achieve sub-ppb detection levels in ambient air. nih.gov

Gas Chromatography with Photoionization Detector (GC-PID) or Flame Ionization Detector (GC-FID): These methods are also widely used and can reach detection limits in the low ppb to low ppt range. nih.gov While highly sensitive, they may be less selective than GC-MS in complex matrices. gdscorp.com Portable GC systems with PID or FID are available for field monitoring, though they often require a trained technician for operation. gdscorp.com

High-Performance Liquid Chromatography (HPLC): While GC is preferred for benzene itself, HPLC is a valuable technique for analyzing benzene's metabolites in biological samples, such as S-phenyl mercapturic acid (sPMA) and trans,trans-muconic acid (t,tMA) in urine. nih.gov Coupled with tandem mass spectrometry (HPLC-MS/MS), this method can achieve detection limits below 1 µg/L. nih.gov

To enhance detection limits, various sample preparation and introduction techniques are employed, including solid-phase microextraction (SPME), which concentrates benzene from a sample before analysis. nih.gov

Interactive Data Table: Analytical Methods for Trace Benzene Analysis Below is a summary of common analytical methods for trace benzene detection. Users can sort the data by clicking on the column headers.

| Analytical Method | Sample Matrix | Typical Detection Limit | Key Features |

| GC-MS | Air, Water, Soil, Blood | 30 ppt (Blood) nih.gov, Sub-ppb (Air) nih.gov | High selectivity and positive identification. nih.govgdscorp.com |

| GC-PID / GC-FID | Air, Breath | 100 ppb (Breath) nih.gov, low ppb-ppt (Air) nih.gov | High sensitivity, suitable for portable systems. nih.govgdscorp.com |

| HPLC-MS/MS | Urine (Metabolites) | <1 µg/L (sPMA) nih.gov | Used for biological monitoring via metabolites. nih.gov |

| Ion Trap Mass Spectrometry | Air | Sub-ppb | High reliability for quantification. nih.gov |

Carbon Monoxide

The analysis of trace carbon monoxide in ambient air relies heavily on spectroscopic and gas chromatography techniques. These methods are capable of detecting CO in the ppb range, which is necessary for air quality monitoring. nih.govcdc.gov

Non-Dispersive Infrared (NDIR) Spectroscopy: This is one of the most common methods for continuous CO monitoring. nih.govcdc.govalberta.ca The technique is based on the principle that CO molecules absorb infrared radiation at a characteristic wavelength. alberta.ca To improve sensitivity and minimize interference from other gases like water vapor and CO2, many NDIR instruments use gas filter correlation (GFC) methodology and sample stream dryers. nih.govalberta.ca

Gas Chromatography (GC): GC is a highly reliable method for measuring low levels of carbon monoxide. nih.gov Different detectors can be used:

Flame Ionization Detection (FID): A common and robust detection method. nih.govcdc.gov

Discharge Ionization Detector (DID): OSHA Method 210 reports a detection limit of 0.12 ppmv for GC-DID. nih.gov

Electron Capture Detection (ECD): The sensitivity of GC-ECD for CO can be enhanced by adding N₂O to the carrier gas. nih.gov

Electrochemical Sensors: These sensors are used for analyzing CO in both ambient air and exhaled breath. cdc.gov They consist of electrodes immersed in an electrolyte solution. When CO diffuses through a membrane and is oxidized at a working electrode, it generates an electrical signal proportional to its concentration. cdc.gov

Interactive Data Table: Analytical Methods for Trace Carbon Monoxide Analysis The table below summarizes advanced techniques for carbon monoxide detection.

| Analytical Method | Principle | Typical Detection Limit | Application |

| NDIR with GFC | Infrared Absorption | ppb range nih.govcdc.gov | Continuous ambient air monitoring. alberta.ca |

| Gas Chromatography (GC) | Chromatographic Separation | 0.12 ppmv (GC-DID) nih.gov | Environmental samples, exhaled breath. nih.govcdc.gov |

| Electrochemical Sensors | Electrochemical Oxidation | - | Ambient air and exhaled breath analysis. cdc.gov |

| Cavity Ring-Down Spectroscopy | Laser Spectroscopy | - | High-sensitivity measurements. cdc.gov |

Chromium Species

The environmental and toxicological significance of chromium is highly dependent on its oxidation state, with chromium(VI) being a known carcinogen. researchgate.net Therefore, advanced analytical techniques must not only detect trace amounts of total chromium but also be capable of speciation analysis to differentiate between Cr(III) and Cr(VI).

Inductively Coupled Plasma (ICP) Techniques: ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES or ICP-OES) are powerful tools for trace element analysis. researchgate.net ICP-MS is particularly noted for its exceptional sensitivity, with detection limits at the parts-per-trillion level, making it indispensable for environmental monitoring. researchgate.netnih.gov These methods are frequently used to determine total chromium concentrations in water, soil, and air samples. nih.govazolifesciences.com

Atomic Absorption Spectrometry (AAS): This is another widely used technique for chromium determination. Graphite Furnace AAS (GFAAS) offers enhanced sensitivity compared to Flame AAS, allowing for the measurement of lower concentrations. azolifesciences.comnih.gov

Hyphenated Chromatographic Techniques: To perform speciation analysis, chromatography is coupled with element-specific detectors.

Ion Chromatography (IC): IC is often used to separate Cr(VI) from other forms of chromium. The separated Cr(VI) can be derivatized with diphenylcarbazide and then detected by a UV-VIS spectrophotometer, a method approved by the EPA for drinking water analysis (Method 218.7). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)-ICP-MS: This combination links the powerful separation capabilities of HPLC with the highly sensitive detection of ICP-MS, providing a robust method for the speciation of chromium in environmental samples. nih.gov

Interactive Data Table: Analytical Methods for Trace Chromium Analysis This table provides an overview of techniques for the analysis of chromium and its species.

| Analytical Method | Analyte | Sample Matrix | Sample Detection Limit |

| ICP-MS | Total Cr / Speciation | Water, Biological | 0.011-0.015 ng/mL (Seawater) nih.gov |

| GFAAS | Total Cr / Cr(VI) | Water, Soil | 1 µg/L (Water) nih.gov |

| Ion Chromatography-UV-VIS | Cr(VI) | Air, Water | 0.1 ng/m³ (Air) nih.gov |

| HPLC-ICP-MS | Speciation (Cr(III), Cr(VI)) | Water | - |

Q & A

Q. How do researchers determine the environmental speciation of chromium(VI) in aquatic systems?

Chromium speciation is influenced by redox conditions and solubility. In aerobic environments, Cr^6+ dominates due to its higher solubility, while Cr^3+ prevails in reducing sediments. Analytical methods such as ion chromatography coupled with mass spectrometry (IC-MS) or UV-Vis spectrophotometry are used to differentiate species. Environmental hardness (e.g., Ca^2+ and Mg^2+ concentrations) must also be measured, as Cr^3+ toxicity increases in soft water .

Q. What methodologies are employed to quantify carbon monoxide emissions from combustion processes in field studies?

Emission inventories require standardized questionnaires designed for non-technical respondents, emphasizing clarity and functional formatting. Data collection integrates direct measurements (e.g., gas sensors) with activity-based calculations (e.g., fuel consumption rates). Computer-readable formats improve efficiency, while statistical validation ensures data robustness against outliers .

Q. How can researchers distinguish benzene derivatives in chemical databases to avoid retrieval errors?

Semantic enrichment tools and substructure searches in databases like SciFinder or Reaxys help filter specific compounds (e.g., avoiding retrieval of "1-Allyloxy-2-methoxybenzene" when targeting "methoxybenzene"). Exact match filters and functional group descriptors refine results, reducing ambiguity in literature reviews .

Advanced Research Questions

Q. How do species sensitivity distribution (SSD) models assess chromium(VI) toxicity thresholds for aquatic ecosystems?

SSDs aggregate chronic toxicity data (e.g., LC50 values) from multiple species (e.g., Daphnia magna, fish) into a logistic regression model. The HC5 (hazardous concentration for 5% of species) is derived statistically; for Cr^6+, the HC5 is 8.3 µg/L, calculated using a model: , where = affected community percentage and = Cr^6+ concentration. Model validation requires and species diversity ≥14 .

Q. What experimental challenges arise when studying chromium redox behavior in high-temperature slag systems?

Chromium’s multiple oxidation states (Cr^2+, Cr^3+, Cr^6+) necessitate strict atmospheric control (e.g., low for ferrochromium processes). Viscosity measurements are hindered by melting points exceeding furnace limits (≥1600°C) and insensitive viscometers (<0.2 cP resolution). Phase distribution analysis requires synchrotron X-ray absorption spectroscopy to track CrO/CrO1.5 ratios .

Q. How does the Friedel-Crafts acylation of benzene with carbon monoxide address selectivity issues in benzophenone synthesis?

Stoichiometric FeCl3 catalyzes CO insertion into benzene’s aromatic ring, forming benzophenone. Challenges include side reactions (e.g., over-acylation) and catalyst recovery. Advanced techniques use Lewis acid catalysts (e.g., AlCl3) under controlled CO pressure (1–5 atm) to enhance yield (>80%). Reaction progress is monitored via GC-MS for intermediate detection .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in chromium(VI) toxicity data between freshwater and marine species?